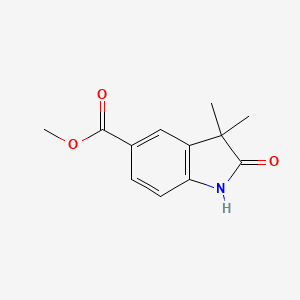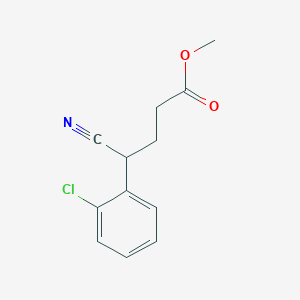
Methyl 4-(2-Chlorophenyl)-4-cyanobutyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-クロロフェニル)-4-シアノ酪酸メチルは、塩素化フェニル環とシアノ酪酸エステル基を含む複雑な構造を持つ有機化合物です。
製法
合成経路と反応条件
4-(2-クロロフェニル)-4-シアノ酪酸メチルの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、水素化ナトリウムなどの塩基の存在下で、2-クロロベンジルシアニドとアクリル酸メチルを反応させる方法です。反応は、マイケル付加、続いてエステル化を経て、目的の生成物を生成します。
工業的生産方法
工業規模では、4-(2-クロロフェニル)-4-シアノ酪酸メチルの生産は、収率と純度を最大化するように最適化された反応条件で行う場合があります。これには、高純度試薬の使用、制御された反応温度、再結晶またはクロマトグラフィーなどの効率的な精製技術が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-Chlorophenyl)-4-cyanobutyrate typically involves multi-step organic reactions. One common method involves the reaction of 2-chlorobenzyl cyanide with methyl acrylate in the presence of a base such as sodium hydride. The reaction proceeds through a Michael addition followed by esterification to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
4-(2-クロロフェニル)-4-シアノ酪酸メチルは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、対応するカルボン酸またはケトンを形成するために酸化することができます。
還元: 還元反応は、ニトリル基を第一アミンに変換することができます。
置換: 塩素化フェニル環は、求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化リチウムアルミニウム (LiAlH₄) または触媒の存在下での水素ガス (H₂) などの還元剤が使用されます。
置換: ナトリウムメトキシド (NaOMe) やカリウム tert-ブトキシド (KOtBu) などの求核剤を使用することができます。
主な生成物
酸化: カルボン酸またはケトン。
還元: 第一アミン。
置換: さまざまな置換フェニル誘導体。
科学研究における用途
4-(2-クロロフェニル)-4-シアノ酪酸メチルは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: その潜在的な生物活性と酵素や受容体との相互作用が研究されています。
医学: 抗炎症作用や抗がん作用など、その潜在的な治療効果が調査されています。
工業: 医薬品や農薬の生産に使用されています。
科学的研究の応用
Methyl 4-(2-Chlorophenyl)-4-cyanobutyrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
4-(2-クロロフェニル)-4-シアノ酪酸メチルの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合し、それらの活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用状況によって異なります。
類似化合物との比較
類似化合物
4-(2-ブロモフェニル)-4-シアノ酪酸メチル: 塩素の代わりに臭素原子を持つ類似の構造。
4-(2-フルオロフェニル)-4-シアノ酪酸メチル: 塩素の代わりにフッ素原子を含む。
4-(2-メチルフェニル)-4-シアノ酪酸メチル: 塩素の代わりにメチル基を持つ。
独自性
4-(2-クロロフェニル)-4-シアノ酪酸メチルは、塩素原子の存在により、その反応性や他の分子との相互作用に影響を与えるため、ユニークです。これは、ブロモ、フルオロ、またはメチル置換アナログとは異なります。
特性
CAS番号 |
2006276-81-7 |
|---|---|
分子式 |
C12H12ClNO2 |
分子量 |
237.68 g/mol |
IUPAC名 |
methyl 4-(2-chlorophenyl)-4-cyanobutanoate |
InChI |
InChI=1S/C12H12ClNO2/c1-16-12(15)7-6-9(8-14)10-4-2-3-5-11(10)13/h2-5,9H,6-7H2,1H3 |
InChIキー |
PCSVFKYHDJOSFL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC(C#N)C1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


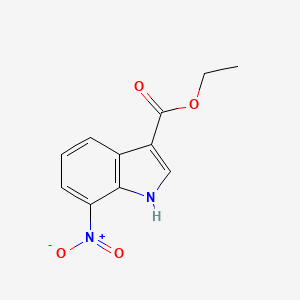
![N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide](/img/structure/B11717912.png)
![5-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11717917.png)
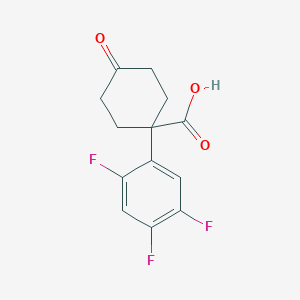

![1,3-Dihydrospiro[indole-2,4'-piperidine]-3-one](/img/structure/B11717931.png)
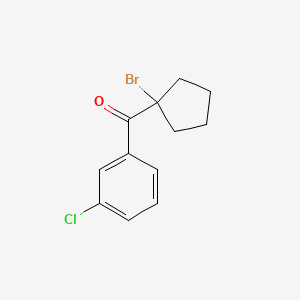
![(4R,6S)-rel-5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide](/img/structure/B11717938.png)
![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11717941.png)
![(6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-7-one](/img/structure/B11717952.png)
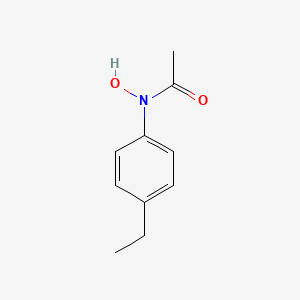
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11717968.png)
